ATM Inhibitor-2
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Overview
Description
ATM Inhibitor-2 is a potent and selective inhibitor of the ataxia-telangiectasia mutated protein, a serine/threonine kinase involved in the DNA damage response. This compound has gained significant attention in the field of cancer research due to its ability to enhance the effects of DNA-damaging agents and improve the efficacy of radiotherapy and chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATM Inhibitor-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity. This involves optimizing reaction conditions, using high-quality raw materials, and implementing stringent quality control measures. The production process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
ATM Inhibitor-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity .
Scientific Research Applications
ATM Inhibitor-2 has a wide range of scientific research applications, including:
Cancer Research: It is used to enhance the efficacy of radiotherapy and chemotherapy by inhibiting the DNA damage response in cancer cells.
Drug Development: The compound is being investigated as a potential therapeutic agent for various cancers, including colorectal, prostate, lung, and breast cancers.
Basic Research: This compound is used in studies to understand the molecular mechanisms of DNA damage response and repair.
Mechanism of Action
ATM Inhibitor-2 exerts its effects by inhibiting the ataxia-telangiectasia mutated protein, which plays a crucial role in the DNA damage response. By blocking the activity of this kinase, the compound prevents the repair of DNA double-strand breaks, leading to increased DNA damage and cell death. This mechanism enhances the efficacy of DNA-damaging agents and radiotherapy . Additionally, this compound activates the cGAS/STING pathway, leading to an enhanced immune response against tumors .
Comparison with Similar Compounds
Similar Compounds
M3541 and M4076: Highly potent and selective inhibitors from a new chemical class, showing strong combination potential with PARP and topoisomerase I inhibitors.
Uniqueness
ATM Inhibitor-2 is unique due to its high selectivity and potency in inhibiting the ataxia-telangiectasia mutated protein. Its ability to enhance the efficacy of radiotherapy and chemotherapy, as well as its potential in immunotherapy, sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H31N7O3 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[5-[3-methyl-1-(oxan-4-yl)-2-oxoimidazo[4,5-c]quinolin-8-yl]pyridin-2-yl]urea |
InChI |
InChI=1S/C26H31N7O3/c1-31(2)11-10-27-25(34)30-23-7-5-18(15-29-23)17-4-6-21-20(14-17)24-22(16-28-21)32(3)26(35)33(24)19-8-12-36-13-9-19/h4-7,14-16,19H,8-13H2,1-3H3,(H2,27,29,30,34) |
InChI Key |
CDDXEJNRKQHBMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)NC(=O)NCCN(C)C |
Origin of Product |
United States |
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